1-(4-Aminophenyl)-3-benzylurea
Description
Significance of Substituted Urea (B33335) Motifs in Molecular Design
Substituted urea motifs are crucial in the design of new molecules, particularly in the field of medicinal chemistry. The urea functional group, with its ability to form strong hydrogen bonds, can interact effectively with biological targets like proteins and enzymes. ontosight.ai This interaction is key to the therapeutic effects of many drugs. The incorporation of a urea moiety can enhance a drug's potency, selectivity, and pharmacokinetic properties. ontosight.ai As a result, urea derivatives are found in a wide range of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents. nih.govhilarispublisher.com
Overview of Aryl and Benzyl (B1604629) Urea Scaffolds in Academic Inquiry
Aryl and benzyl urea scaffolds are prominent in academic research due to their presence in many biologically active compounds. The aryl group, a substituted phenyl ring, and the benzyl group, a phenylmethyl group, can be modified to fine-tune the properties of the molecule. This allows researchers to develop new compounds with specific functions. For instance, benzylurea (B1666796) derivatives have been investigated for their potential in treating pain and inflammation. mdpi.com The combination of aryl and benzyl groups in a urea structure creates a molecule with a specific three-dimensional shape and electronic properties, which are important for its biological activity.
Research Trajectories for Novel Urea Derivatives
Current research on novel urea derivatives is focused on several key areas. One major direction is the development of new synthetic methods that are more efficient and environmentally friendly. acs.org Another important area is the design of urea-based compounds that can target specific biological pathways involved in diseases like cancer and neurodegenerative disorders. For example, some research is focused on creating urea derivatives that can activate or inhibit specific enzymes or receptors. ontosight.aiontosight.ai There is also growing interest in using urea scaffolds to create molecules for applications in materials science and as fluorescent probes for detecting specific molecules. mdpi.com
Detailed Research Findings on 1-(4-Aminophenyl)-3-benzylurea
While extensive research has been conducted on various substituted ureas, detailed studies focusing specifically on this compound are limited in publicly accessible literature. However, based on established chemical principles and research on analogous compounds, we can infer its properties and potential applications.
Synthesis and Chemical Properties
A common method for synthesizing 1-(4-aminophenyl)-3-substituted ureas involves a two-step process. researchgate.net First, p-nitroaniline is reacted with a suitable isocyanate, in this case, benzyl isocyanate, to form the corresponding nitrophenyl urea intermediate, 1-(4-nitrophenyl)-3-benzylurea. This reaction is typically carried out in a solvent like dichloromethane (B109758). researchgate.net The nitro group of this intermediate is then reduced to an amino group to yield the final product, this compound. researchgate.net A common method for this reduction is catalytic hydrogenation using a palladium-on-carbon catalyst. researchgate.net
Table 1: Inferred Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H15N3O |
| Molecular Weight | 241.29 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
Note: These properties are calculated based on the chemical structure.
Potential Research Applications
The isomeric compound, 1-(o-aminophenyl)-3-benzylurea, where the amino group is in the ortho position, is known to be a precursor in the synthesis of 2-benzylaminobenzimidazole through a cyclization reaction. core.ac.uklongdom.orglongdom.org This suggests that this compound could also serve as a valuable intermediate in the synthesis of other complex heterocyclic compounds.
Given that many aryl and benzyl urea derivatives exhibit biological activity, it is plausible that this compound could be investigated for its own therapeutic potential. For example, similar structures have been explored for their anticancer and anti-inflammatory properties. nih.govmdpi.com However, without specific experimental data, this remains a hypothesis for future research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-3-benzylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMYUXHQDCKVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Aminophenyl 3 Benzylurea and Its Analogues
Strategic Retrosynthetic Analysis of 1-(4-Aminophenyl)-3-benzylurea
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.inresearchgate.net For this compound, the most logical disconnection is at the C-N bonds of the urea (B33335) moiety. This leads to two primary precursor fragments: a phenylenediamine derivative and a benzylamine derivative.
Primary Disconnection Pathways:
Pathway A: Isocyanate-based disconnection This is the most common approach for urea synthesis. nih.gov The disconnection of the bond between the carbonyl carbon and the nitrogen of the aminophenyl group suggests 4-aminophenyl isocyanate and benzylamine as the key synthons. Alternatively, disconnection of the other C-N bond points to benzyl (B1604629) isocyanate and p-phenylenediamine.
Pathway B: Phosgene-equivalent-based disconnection This strategy involves disconnecting both C-N bonds simultaneously, leading back to p-phenylenediamine, benzylamine, and a phosgene (B1210022) equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). nih.govmdpi.com
Pathway C: Reductive approach If starting from a nitro-substituted precursor, a disconnection can be envisioned where the amino group on the phenyl ring is initially a nitro group. This suggests 1-(4-nitrophenyl)-3-benzylurea as a late-stage intermediate.
Established Synthetic Routes for Aryl- and Benzyl-Substituted Ureas
Several well-established methods are available for the synthesis of unsymmetrical ureas like this compound.
Approaches Involving Isocyanate Intermediates
The reaction between an isocyanate and an amine is a highly efficient and widely used method for forming urea linkages. nih.govrsc.org Isocyanates can be used directly if commercially available or generated in situ from various precursors to avoid handling these often hazardous reagents. acs.orgbeilstein-journals.orgnih.gov
Key Reactions:
Direct Reaction: The most straightforward synthesis involves reacting an aryl isocyanate with a benzylamine or a benzyl isocyanate with an arylamine. asianpubs.org
In Situ Generation of Isocyanates:
From Amines and Phosgene Equivalents: Aryl or benzyl amines can be treated with phosgene or safer alternatives like triphosgene or CDI to generate the corresponding isocyanate, which then reacts with the other amine component. nih.govmdpi.comasianpubs.org
From Carboxylic Acids (Curtius Rearrangement): A carboxylic acid can be converted to an acyl azide, which upon heating, undergoes rearrangement to form an isocyanate.
From Amides (Hofmann Rearrangement): Primary amides can be treated with a halogen in the presence of a base to yield an isocyanate. organic-chemistry.org
A general scheme for the synthesis of this compound starting from 4-nitroaniline is depicted below. The nitro group is first protected or carried through the urea formation step and then reduced in the final step.

Palladium-Catalyzed Reductions in Amino Aryl Urea Synthesis
In cases where one of the aryl groups bears a reducible functional group, such as a nitro group, palladium-catalyzed hydrogenation is a common and effective method for its conversion to an amino group. nih.govgoogle.com This strategy is particularly useful for the synthesis of this compound, where the amino group can be introduced in the final step.
Typical Reaction Conditions:
| Catalyst | Hydrogen Source | Solvent | Temperature |
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol, Methanol, Ethyl Acetate | Room Temperature |
| Palladium on Carbon (Pd/C) | Ammonium formate, Hydrazine | Methanol, Ethanol | Room Temperature to Reflux |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol, Ethyl Acetate | Room Temperature to Reflux |
This approach allows for the synthesis of the urea core using potentially more stable nitro-substituted precursors. For example, 1-(4-nitrophenyl)-3-benzylurea can be synthesized first, followed by the reduction of the nitro group to yield the final product. The chemoselective reduction of a nitro group in the presence of other functional groups is a key advantage of this method. nih.gov
Formation of Urea Linkages via Amide Coupling Reactions
While less common than isocyanate-based methods, urea linkages can also be formed through reactions that resemble amide bond formation. These methods often involve the use of coupling agents to activate a carboxylic acid derivative or a related species. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas and could be adapted for aryl-benzyl ureas. nih.govresearchgate.netnih.gov
Advanced Synthetic Techniques for Urea Derivatives
Modern synthetic chemistry has focused on developing more efficient and high-throughput methods for the preparation of compound libraries for drug discovery and other applications.
Parallel Synthesis Strategies for Library Generation
Parallel synthesis allows for the rapid generation of a large number of compounds in a systematic manner. mdpi.org This is particularly valuable for exploring the structure-activity relationships of a new chemical scaffold. For urea derivatives, parallel synthesis can be readily implemented using automated or semi-automated systems.
Key Strategies for Parallel Urea Synthesis:
Solution-Phase Synthesis: This approach involves carrying out the reactions in solution, often in multi-well plates. acs.orgacs.org Purification can be achieved through techniques like solid-phase extraction (SPE) or by using resin-bound scavengers to remove excess reagents. mdpi.org
Solid-Phase Synthesis: In this method, one of the starting materials is attached to a solid support (e.g., a polymer bead). The reactions are carried out on the solid phase, and excess reagents and byproducts are easily washed away. The final product is then cleaved from the support. nih.gov
Isocyanate-Based Library Generation: A common approach is to react a diverse set of amines with a smaller set of isocyanates, or vice versa, to generate a library of ureas. mdpi.orgacs.org This can be done in a combinatorial fashion to maximize the number of unique products.
The generation of a library of analogues of this compound could involve reacting a panel of substituted anilines with a variety of substituted benzyl isocyanates, or a panel of substituted benzylamines with substituted phenyl isocyanates.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of substituted ureas.
A notable microwave-assisted protocol for generating N,N'-disubstituted ureas involves a one-pot, two-step process starting from alkyl halides. beilstein-journals.org The methodology combines nucleophilic substitution to form an azide, followed by a Staudinger–aza-Wittig reaction with an amine in the presence of carbon dioxide. The use of a polymer-bound phosphine reagent simplifies the purification process, as the resulting phosphine oxide can be removed by simple filtration. beilstein-journals.org
For instance, benzyl azide, synthesized from benzyl bromide, can be reacted with benzylamine under microwave irradiation in the presence of polymer-supported diphenylphosphine (PS-PPh₂) and CO₂ (14.5 bar). beilstein-journals.org This reaction proceeds efficiently to yield the desired 1,3-dibenzylurea in almost quantitative amounts. The robustness of this microwave-promoted procedure was demonstrated by synthesizing a library of 13 different urea derivatives with excellent to near-quantitative yields. beilstein-journals.org The entire sequential one-pot procedure is rapid and facile to execute. beilstein-journals.org
Key advantages of this microwave-assisted approach include:
Speed: Reactions are often completed in minutes rather than hours. nih.gov
Efficiency: High conversion rates and yields are typically achieved. beilstein-journals.org
Purity: The clean reaction profiles often minimize the need for extensive purification.
Green Chemistry: The method aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions. wjarr.com
Continuous-Flow Synthesis Methodologies
Continuous-flow chemistry offers a scalable, safe, and efficient alternative to batch processing for the synthesis of substituted ureas. acs.orgresearchgate.net This methodology utilizes microreactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.
A successful continuous-flow system for producing nonsymmetrically substituted ureas has been developed using two sequential microreactors. acs.org This setup allows for the spatial separation of two distinct reaction steps. In the first microreactor (R1), a protected amine is reacted with triflic anhydride (Tf₂O) in the presence of a base to generate an isocyanate intermediate. acs.org The reaction stream then enters a second microreactor (R2), where it is mixed with a second amine to form the final urea product.
An in-line Fourier-transform infrared (FT-IR) spectrometer can be integrated into the system to monitor the reaction in real-time. researchgate.net This allows for the rapid optimization of reagent ratios and reaction conditions by observing the formation and consumption of the isocyanate intermediate. acs.org This approach has been successfully used to synthesize various urea derivatives, including the active pharmaceutical ingredient cariprazine, with short reaction times under mild conditions. researchgate.net
Key benefits of continuous-flow synthesis include:
Enhanced Safety: The small reaction volumes minimize the risks associated with handling unstable or hazardous intermediates like isocyanates. researchgate.net
Precise Control: Superior control over reaction parameters leads to better selectivity and reproducibility.
Scalability: The process can be easily scaled up by running the system for longer periods or by using parallel reactors.
Efficiency: Short reaction times, often in the range of minutes, are achievable. researchgate.net
Green Chemistry Principles in Urea Synthesis
The synthesis of ureas is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu
Several key principles are particularly relevant to urea synthesis:
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.edu Flow chemistry, for example, can minimize waste by improving reaction efficiency and reducing the need for purification.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The reaction of an isocyanate with an amine to form a urea is a prime example of a 100% atom-economical reaction.
Less Hazardous Chemical Syntheses: Traditional urea synthesis often involves highly toxic reagents like phosgene to generate isocyanate intermediates. nih.gov Green chemistry promotes the use of safer alternatives, such as triphosgene, 1,1-dicarbonyl imidazole (B134444), or methods that generate isocyanates in situ from less hazardous precursors. rsc.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. yale.edu Research has shown that N-substituted ureas can be synthesized efficiently in water, a benign solvent, by reacting amines with potassium isocyanate, avoiding the need for organic co-solvents. rsc.org
Design for Energy Efficiency: Energy requirements should be minimized. acs.org Microwave-assisted synthesis and reactions conducted at ambient temperature and pressure contribute to this goal. nih.govyale.edu
Use of Renewable Feedstocks: On an industrial scale, the concept of "green urea" production is gaining traction. This approach utilizes "green ammonia," produced via the Haber-Bosch process powered by renewable energy, and captured carbon dioxide from non-fossil-fuel sources. ureaknowhow.comrsc.orgresearchgate.net This strategy helps in carbon fixation and reduces reliance on fossil fuels. rsc.org
By adopting these principles, chemists can develop synthetic routes to this compound and its analogues that are safer, more efficient, and environmentally sustainable.
Purification and Isolation Protocols for Substituted Ureas
The purification and isolation of substituted ureas can present challenges, and the choice of method depends on the physical properties of the product and the impurities present. While numerous methods for preparing substituted ureas exist, not all result in products that are easily obtained in high purity. njit.edu
Common protocols for the purification of substituted ureas include:
Recrystallization: This is a widely used technique for purifying solid compounds. The crude urea is dissolved in a suitable hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities behind in the solution. For example, 1-(Adamantan-1-ylmethyl)-3-(3-fluorophenyl)urea can be purified by recrystallization from ethanol. nih.gov
Filtration and Washing: In cases where the urea product precipitates from the reaction mixture in a highly pure form, simple filtration followed by washing with a suitable solvent can be sufficient. This is often possible in aqueous synthesis methods where the product is insoluble in water. rsc.org The solid is collected by filtration, washed with water to remove salts and other water-soluble impurities, and then dried.
Column Chromatography: For complex reaction mixtures or when products have similar solubility to impurities, flash chromatography on silica gel is a common and effective purification method. thieme-connect.com The crude mixture is loaded onto a silica gel column, and a solvent or solvent mixture (eluent) is passed through to separate the components based on their polarity.
Solvent Evaporation: Some synthesis protocols, particularly those using volatile reagents and solvents, allow for isolation by simply evaporating the reaction medium to dryness. njit.edu However, this often yields a crude product that requires further purification by methods like recrystallization.
The choice of purification strategy is crucial for obtaining the target urea in high purity, which is essential for its subsequent use and characterization.
Structure Activity Relationship Sar Investigations of 1 4 Aminophenyl 3 Benzylurea and Its Derivatives
Design Rationale for Structural Diversification
The rational design of derivatives of 1-(4-aminophenyl)-3-benzylurea involves a systematic exploration of its core components: the 4-aminophenyl moiety, the benzyl (B1604629) substituent, and the central urea (B33335) linkage. Modifications at these sites are guided by the goal of enhancing potency, selectivity, and pharmacokinetic properties.
The 4-aminophenyl group of the this compound scaffold serves as a crucial site for structural modification to probe its interaction with target proteins. A common strategy involves the acylation of the terminal amino group to introduce an amide functionality. This modification can significantly impact the compound's biological activity by introducing additional hydrogen bond donors and acceptors, as well as altering the electronic and lipophilic properties of the molecule. nih.govresearchgate.net
For instance, the introduction of a benzamide (B126) group at this position has been explored in various diaryl urea derivatives. The nature of the substituent on this newly introduced benzoyl ring can further modulate activity. These modifications highlight the importance of the terminal part of the molecule in establishing interactions with the target, and the potential for enhancing activity through the addition of specific functional groups.
Table 1: Impact of Modifications on the 4-Aminophenyl Moiety
| Modification | Rationale | Potential Impact on Activity |
| Acylation (e.g., Benzoylation) | Introduce H-bond donors/acceptors, alter electronics and lipophilicity | Can enhance or decrease activity depending on the target and substituents |
| Alkylation | Increase lipophilicity, introduce steric bulk | May improve cell permeability but could also hinder binding |
| Sulfonylation | Introduce strong H-bond acceptors, alter polarity | Can significantly change physicochemical properties and target interactions |
The benzyl group of this compound offers a versatile platform for investigating the influence of various substituents on biological activity. The electronic and steric properties of these substituents can profoundly affect the binding affinity of the molecule to its target.
Studies on related diaryl urea derivatives have shown that the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a trifluoromethyl group, on the phenyl ring can be beneficial for antiproliferative activity. mdpi.com For example, fluorine atoms have been shown to enhance the biological activity of some N-aryl-N'-benzylurea derivatives. mdpi.com The position of the substituent on the aromatic ring is also critical, with ortho, meta, and para isomers often exhibiting distinct activities. avcr.czresearchgate.net The suppressive effect of substituents on certain chemical reactions can be influenced by their electronic properties rather than just steric hindrance. researchgate.net
Table 2: Influence of Benzyl Ring Substituents on Activity
| Substituent Type | Position | General Effect on Activity |
| Electron-withdrawing (e.g., -F, -Cl, -CF3) | Para, Meta | Often enhances activity |
| Electron-donating (e.g., -CH3, -OCH3) | Para | Can either increase or decrease activity depending on the target |
| Bulky groups | Ortho | May cause steric hindrance and reduce activity |
The urea linkage is a cornerstone of the diaryl urea pharmacophore, primarily due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.net This dual functionality allows it to form stable interactions with key amino acid residues in the active sites of various enzymes and receptors. researchgate.net
Given its critical role, modifications to the urea moiety are approached with caution. However, the exploration of urea isosteres—functional groups that mimic the steric and electronic properties of urea—is a valid strategy to fine-tune the compound's properties. nih.govrsc.org Bioisosteric replacements such as thiourea (B124793), squaramide, or other heterocyclic linkers can alter the hydrogen bonding capacity, conformational flexibility, and metabolic stability of the molecule. google.com For instance, thiourea derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the potential of this urea isostere. nih.gov
Replacing one of the phenyl rings in the diaryl urea structure with a heterocyclic ring system is a widely employed strategy to modulate biological activity and improve physicochemical properties. nih.gov Heterocycles can introduce additional hydrogen bond donors and acceptors, alter the dipole moment, and provide a more rigid scaffold, which can lead to enhanced target affinity and selectivity. nih.gov
Table 3: Common Heterocyclic Replacements and Their Rationale
| Heterocycle | Rationale for Replacement |
| Benzimidazole | Introduces H-bond donors/acceptors, rigid scaffold |
| Quinoline | Can participate in π-stacking, alters lipophilicity |
| Oxadiazole | Acts as a urea isostere, modifies H-bonding pattern |
| Pyridine | Introduces a basic nitrogen, can form specific interactions |
Positional Isomerism and Stereochemical Considerations in Biological Response
The spatial arrangement of atoms and functional groups within a molecule, dictated by positional isomerism and stereochemistry, can have a profound impact on its biological activity. researchgate.netrsc.org In the context of this compound derivatives, these factors can determine the molecule's ability to fit into a binding site and form productive interactions.
Positional isomerism, which concerns the placement of substituents on the aromatic rings, can lead to significant differences in activity. researchgate.net For example, moving a substituent from the para to the meta or ortho position can alter the molecule's conformation and its ability to engage with the target protein. avcr.cznih.gov
Stereochemistry becomes particularly important when chiral centers are introduced into the molecule. The different enantiomers or diastereomers of a chiral compound can exhibit vastly different biological activities, as they interact differently with the chiral environment of biological macromolecules like proteins and nucleic acids. mdpi.comresearchgate.net Studies on chiral thiourea derivatives have demonstrated that the stereochemistry of amino acid residues can significantly affect their tumor growth inhibitory activity. nih.gov The well-defined conformation of diaryl ureas can even allow for the transmission of stereochemical information over long distances within the molecule. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For diaryl urea derivatives, QSAR studies have been instrumental in identifying key physicochemical and structural features that govern their activity. nih.govingentaconnect.com
These models often employ descriptors that quantify various molecular properties, such as size, shape, aromaticity, and polarizability. nih.govnih.gov By analyzing these descriptors across a series of compounds with known activities, QSAR models can predict the activity of novel, untested derivatives. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. ingentaconnect.com
Both linear (e.g., multiple linear regression) and non-linear (e.g., partial least squares, support vector machine) methods have been applied to develop QSAR models for diaryl ureas. nih.govnih.gov These computational approaches, often complemented by molecular docking studies, provide valuable insights into the binding modes of these compounds and guide the rational design of more potent and selective inhibitors. nih.gov
Molecular Mechanisms of Action and Target Identification
Elucidation of Molecular Binding Sites and Specific Interactions
The urea (B33335) functional group is critical for binding to the hinge region of the ATP-binding pocket of many protein kinases. It typically forms a bidentate hydrogen bond with the backbone amide and carbonyl groups of conserved amino acid residues. For instance, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, the urea moiety is known to interact with the side chains of conserved residues such as glutamic acid and aspartic acid in the DFG (Asp-Phe-Gly) motif.
| Interacting Moiety of Compound | Potential Interacting Residues/Regions in Kinase | Type of Interaction |
| Urea NH and C=O | Hinge region backbone (e.g., Cys) | Hydrogen Bonding |
| Urea NH groups | DFG motif (e.g., Asp, Glu) | Hydrogen Bonding |
| Aminophenyl group | Hydrophobic pocket, charged residues | Pi-stacking, Hydrogen Bonding |
| Benzyl (B1604629) group | Hydrophobic back pocket | Van der Waals forces, Hydrophobic interactions |
These interactions collectively stabilize the compound within the active site of the kinase, preventing the binding of ATP and thereby inhibiting the downstream signaling cascade.
Allosteric Modulation Mechanisms of Protein Targets
Derivatives of N-aryl-N'-benzylurea are often classified as Type II kinase inhibitors. Unlike Type I inhibitors that bind solely to the active (DFG-in) conformation of the kinase, Type II inhibitors bind to the inactive (DFG-out) conformation. This binding mode involves an allosteric site, a hydrophobic pocket adjacent to the ATP-binding site that is accessible only in the inactive state.
The benzyl group of 1-(4-Aminophenyl)-3-benzylurea is well-suited to occupy this allosteric "back pocket." By binding to this site, the compound stabilizes the inactive conformation of the kinase, preventing the conformational changes necessary for its activation. This allosteric modulation is a key mechanism for achieving selectivity, as the allosteric sites are often less conserved across the kinome compared to the highly conserved ATP-binding pocket.
The mechanism of allosteric inhibition by compounds of this class can be broken down into the following steps:
The kinase adopts an inactive "DFG-out" conformation.
The urea moiety of the inhibitor forms hydrogen bonds with the hinge region and the DFG motif.
The benzyl group of the inhibitor penetrates and occupies the adjacent hydrophobic allosteric pocket.
This binding event "locks" the kinase in its inactive state, preventing its activation and subsequent signal transduction.
Investigation of Metabolic Pathways and Enzymatic Transformations
The metabolic fate of this compound is anticipated to follow pathways common to other xenobiotics containing aryl urea and amine functionalities. The primary enzymes responsible for the metabolism of such compounds are the cytochrome P450 (CYP) superfamily, predominantly found in the liver.
Potential enzymatic transformations include:
Oxidation: The aromatic rings (both aminophenyl and benzyl) are susceptible to hydroxylation at various positions, catalyzed by CYP enzymes such as CYP3A4 and CYP2D6. The benzylic carbon is also a potential site for oxidation.
N-Oxidation: The primary amino group on the aminophenyl ring can undergo oxidation to form a nitroso or nitro derivative.
N-Dealkylation: While less common for this specific structure, cleavage of the benzyl group could theoretically occur.
Conjugation (Phase II Metabolism): Following the initial oxidative (Phase I) transformations, the resulting hydroxylated or amino metabolites can be conjugated with polar molecules such as glucuronic acid or sulfate. This process increases the water solubility of the compound, facilitating its excretion from the body.
The general metabolic scheme would involve an initial modification by CYP enzymes, followed by conjugation to enhance elimination. The specific metabolites formed would depend on the relative activities of the different CYP isoforms in an individual.
Utility of Chemical Probes for Target Engagement and Validation
A chemical probe is a small molecule that is used to study the function of a specific protein target in cells or in vivo. To be considered a high-quality chemical probe, a compound should exhibit high potency, selectivity, and a well-characterized mechanism of action.
While this compound itself may not be sufficiently characterized to be designated as a chemical probe, its structural scaffold is highly amenable to modification for such purposes. By optimizing its structure, it is possible to develop derivatives with improved properties for target engagement and validation studies.
Key characteristics of a chemical probe and how they could be applied to this scaffold:
| Characteristic | Application to this compound Scaffold |
| Potency | Introduction of specific functional groups to enhance binding affinity with the target protein. |
| Selectivity | Modification of the benzyl and aminophenyl rings to exploit unique features of the target's binding site, reducing off-target effects. |
| Cellular Activity | Optimization of physicochemical properties (e.g., solubility, permeability) to ensure the compound can reach its target in a cellular context. |
| Mechanism of Action | Detailed biochemical and structural studies to confirm the binding mode and its effect on protein function. |
Furthermore, derivatives of this compound could be synthesized with "handles" for attaching reporter tags, such as fluorescent dyes or biotin. These tagged probes would allow for direct visualization of target engagement in cells using techniques like fluorescence microscopy or for pull-down experiments to identify binding partners. The development of a corresponding "negative control" compound, structurally similar but inactive against the target, would also be crucial for validating that the observed biological effects are due to on-target activity.
Computational Chemistry and Molecular Modeling Studies of 1 4 Aminophenyl 3 Benzylurea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 1-(4-Aminophenyl)-3-benzylurea. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior and interactions with biological targets.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For substituted ureas, these calculations help in understanding how different functional groups influence the electronic properties of the core urea (B33335) moiety. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the urea and amino groups are expected to be regions of negative potential, making them likely sites for hydrogen bonding interactions with biological receptors. Conversely, the hydrogen atoms attached to the nitrogen atoms would represent regions of positive potential.
| Mulliken Charges | Partial charges assigned to individual atoms. | Helps in identifying reactive sites for nucleophilic and electrophilic attack. |
This table presents a generalized overview of parameters commonly studied for urea derivatives; specific values for this compound would require dedicated calculations.
Conformational Analysis and Prediction of Atropisomerism
The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms and the energy barriers between different conformations.
Due to the partial double bond character of the C-N bonds in the urea moiety, rotation around these bonds is restricted. nih.gov This can lead to the existence of different planar or near-planar conformations, often referred to as cis and trans with respect to the arrangement of substituents around the C-N bonds. For N,N'-disubstituted ureas, a trans,trans conformation is generally preferred to minimize steric repulsion between the substituents. nih.gov However, the specific substitution pattern and the surrounding environment can influence the dominant conformation. nih.gov
A particularly interesting phenomenon in substituted ureas is atropisomerism, which is a type of axial chirality arising from hindered rotation around a single bond. nih.govwikipedia.org If the energy barrier to rotation between different conformations is sufficiently high (typically >20-23 kcal/mol), individual conformers (atropisomers) can be isolated. nih.govwikipedia.org For urea derivatives, the isomerization barrier can be in the range of 14–16 kcal/mol, which, while not always meeting the classical definition for room-temperature isolation, is significant enough to be considered a form of atropisomerism on the timescale of molecular dynamics simulations. nih.gov This slow interconversion means that different conformers can be treated as distinct species in computational studies, potentially exhibiting different binding affinities for a biological target. The presence of bulky aromatic substituents on the urea nitrogens, as in this compound, can contribute to a higher rotational barrier. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound and its derivatives, molecular docking simulations can be used to predict their binding modes within the active sites of various enzymes or receptors. The urea moiety is a well-known "privileged scaffold" in medicinal chemistry, capable of forming multiple hydrogen bonds with protein backbones and side chains. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor.
Table 2: Common Protein Targets for Urea-Based Compounds in Docking Studies
| Target Class | Specific Example | Therapeutic Area |
|---|---|---|
| Protein Kinases | VEGFR-2, BRAF | Oncology |
| Enzymes | Aromatase, α-Glucosidase | Oncology, Diabetes |
| G-protein-coupled receptors | Adrenergic Receptors | Various |
| Other Enzymes | Soluble Epoxide Hydrolase | Inflammation |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked ligand-protein complex and to understand the dynamic behavior of the system.
Starting from the best-docked pose of this compound within a target's active site, an MD simulation can be run for several nanoseconds or even microseconds. The stability of the complex is then analyzed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. jppres.com
MD simulations can also reveal crucial information about the specific interactions that stabilize the complex, such as the persistence of key hydrogen bonds and hydrophobic contacts over the simulation time. jppres.com Furthermore, these simulations can capture conformational changes in both the ligand and the protein upon binding, providing a more realistic and accurate representation of the binding event than static docking alone. The slow isomerization of the urea moiety makes MD simulations particularly important for understanding which conformation is most stable within the binding pocket. nih.gov
Virtual Screening and Structure-Based Drug Design Approaches
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method significantly accelerates the early stages of drug discovery. This compound can serve as a starting point or a "hit" compound for such campaigns.
In a ligand-based virtual screening approach, the known structure of this compound would be used to search for other molecules with similar 2D or 3D features (pharmacophores). A pharmacophore model for this compound would typically include hydrogen bond donors (the N-H groups), a hydrogen bond acceptor (the C=O group), and aromatic/hydrophobic features (the phenyl and benzyl (B1604629) rings).
Alternatively, in a structure-based virtual screening campaign, a library of compounds would be docked into the active site of a target protein. The compounds would be ranked based on their docking scores, and the top-ranking hits would be selected for further experimental testing. nih.gov
Structure-based drug design involves the iterative use of computational modeling and experimental synthesis to optimize a lead compound. Starting with the docked structure of this compound, medicinal chemists can design modifications to improve its binding affinity, selectivity, and pharmacokinetic properties. nih.gov For example, computational analysis might suggest adding a substituent to the benzyl ring to form an additional favorable interaction with a specific amino acid residue in the target's binding pocket, thereby enhancing the compound's potency. acs.org
Advanced Analytical Characterization Techniques in Chemical Research
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 1-(4-Aminophenyl)-3-benzylurea (molecular formula: C₁₄H₁₅N₃O), HRMS provides an exact mass measurement that serves as a primary confirmation of its identity. The technique is sensitive enough to detect minute mass differences arising from the presence of isotopes. In a typical analysis, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The experimentally measured m/z of this ion is then compared to the theoretically calculated mass. A small mass error, typically in the low parts-per-million (ppm) range, confirms the elemental composition. This high level of accuracy is crucial for differentiating the target compound from potential isomers or impurities. nih.gov
Table 1: Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₄H₁₆N₃O⁺ | 242.1288 |
Note: Data is calculated based on the molecular formula. Experimental values would be expected to be within ±5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. mdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons, while the splitting patterns (e.g., singlet, doublet, triplet) reveal neighboring protons, and the chemical shift (δ) indicates the electronic environment.
Aromatic Protons: The protons on the 4-aminophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm) due to their distinct chemical environments and coupling to each other. The five protons of the benzyl (B1604629) ring would likely appear as a multiplet in a similar region.
Methylene (B1212753) Protons (-CH₂-): The two protons of the benzyl methylene group would likely appear as a doublet due to coupling with the adjacent N-H proton.
Amine and Urea (B33335) Protons (-NH₂, -NH-): The primary amine (-NH₂) protons on the phenyl ring and the two secondary amide (-NH-) protons of the urea linkage would appear as distinct signals. Their chemical shifts can be broad and variable, often appearing between δ 3.5 and 8.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon (C=O): The urea carbonyl carbon is highly deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 155-165 ppm. chemicalbook.com
Aromatic Carbons: The various carbon atoms of the two aromatic rings would produce a series of signals in the δ 110-145 ppm range.
Methylene Carbon (-CH₂-): The benzylic methylene carbon would be expected to have a signal in the δ 40-50 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (Aminophenyl) | ~6.6 | Doublet | 2H |
| Aromatic H (Aminophenyl) | ~7.1 | Doublet | 2H |
| Aromatic H (Benzyl) | ~7.2-7.4 | Multiplet | 5H |
| Methylene H (-CH₂-) | ~4.3 | Doublet | 2H |
| Amine H (-NH₂) | ~3.6 | Singlet (broad) | 2H |
| Urea H (-NH-) | ~6.2 & ~8.3 | Two Signals (broad) | 1H each |
| ¹³C NMR | Predicted δ (ppm) | ||
| Carbonyl C (C=O) | ~156 | ||
| Aromatic C (Benzyl, C-ipso) | ~140 | ||
| Aromatic C (Aminophenyl, C-NH₂) | ~145 | ||
| Aromatic C (Aminophenyl, C-NH) | ~130 | ||
| Aromatic C (various) | ~114-129 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency. libretexts.orglumenlearning.com
For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure:
N-H Stretching: The primary amine (-NH₂) and secondary amide (-NH-) groups would produce characteristic sharp-to-broad peaks in the 3200-3500 cm⁻¹ region. pressbooks.pub
C=O Stretching: A strong, sharp absorption band, characteristic of the urea carbonyl group (often called the "Amide I band"), would be prominent around 1630-1680 cm⁻¹. docbrown.info
N-H Bending: The "Amide II band," resulting from N-H bending and C-N stretching, would appear around 1550-1620 cm⁻¹.
Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic rings would be visible, including C-H stretches just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds would be found in the 1200-1400 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine/Amide (N-H) | Stretch | 3200-3500 | Medium-Strong |
| Aromatic (C-H) | Stretch | 3000-3100 | Medium |
| Alkane (C-H) | Stretch | 2850-3000 | Medium |
| Carbonyl (C=O) | Stretch (Amide I) | 1630-1680 | Strong |
| Amide (N-H) | Bend (Amide II) | 1550-1620 | Medium-Strong |
| Aromatic (C=C) | In-ring Stretch | 1400-1600 | Medium |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with unparalleled accuracy.
While specific crystallographic data for this compound is not widely published, the technique would provide invaluable information if a suitable single crystal could be grown. The analysis would reveal the planarity of the urea moiety and the dihedral angles between the central urea plane and the two flanking phenyl rings. nih.gov Furthermore, it would elucidate the hydrogen-bonding network in the solid state, which is a key feature of urea-containing compounds and dictates their crystal packing. researchgate.net Such interactions, for example between the urea N-H donors and the carbonyl oxygen or amino group acceptors of adjacent molecules, are critical to the material's solid-state properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. neware.net It is a highly sensitive method for the study of free radicals, transition metal ions, and other paramagnetic species. nih.govresearchgate.net
The compound this compound is a stable, closed-shell molecule in its ground state, meaning it does not possess any unpaired electrons. Therefore, EPR spectroscopy is not an applicable technique for its standard characterization. biointerfaceresearch.com The absence of an EPR signal would, in fact, confirm the non-radical nature of the compound. The technique would only become relevant if the molecule were to be oxidized or reduced to form a radical cation or anion, or if it were involved in a reaction mechanism that generated radical intermediates. researchgate.net
Chromatographic Separations for Analytical Purity and Compound Assessment (HPLC, UPLC, GC-MS)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound.
An HPLC method for this compound would typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. A developed HPLC or UPLC method can provide a quantitative measure of purity by comparing the peak area of the main component to the areas of any impurity peaks. semanticscholar.orgtandfonline.com Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this compound due to its relatively high molecular weight and low volatility, which would likely require derivatization before analysis.
Table 4: Typical HPLC Parameters for Analysis of Phenylurea Compounds
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | ~1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(4-Aminophenyl)-3-benzylurea, and how can reaction conditions be optimized?
The synthesis of this compound typically involves coupling 4-aminophenyl isocyanate with benzylamine under anhydrous conditions. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred to enhance reactivity .
- Catalysts : Triethylamine or DMAP can accelerate the reaction by deprotonating intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields high-purity product .
- Yield optimization : Reaction temperatures between 0–25°C minimize side products like oligoureas .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) and retention time consistency .
- NMR : and NMR verify the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155 ppm for carbonyl) .
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 269 [M+H]) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis to benzylamine derivatives) .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (>200°C for solid-state stability) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory bioactivity data in enzyme inhibition studies?
Discrepancies in IC values may arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) .
- Enzyme kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Selectivity profiling : Screen against related enzymes (e.g., sulfotransferases vs. kinases) to confirm target specificity .
Q. How do structural modifications of this compound influence its biological activity?
SAR studies reveal:
Q. What computational methods are used to predict binding modes of this compound with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonds with Tyr123, π-π stacking with Phe156) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- Free-energy calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Q. How can researchers address low aqueous solubility for in vivo studies?
Q. What are the key challenges in scaling up synthesis for preclinical trials?
- Batch consistency : Optimize continuous flow reactors to reduce variability in intermediates .
- Purification bottlenecks : Switch from column chromatography to fractional crystallization for cost-effective scale-up .
- Regulatory compliance : Ensure residual solvent levels (e.g., DMF <500 ppm) meet ICH guidelines .
Methodological Considerations
Q. How to design experiments to differentiate between allosteric and orthosteric inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
